7-Hydroxychroman-2-one
Overview
Description
7-Hydroxychroman-2-one is a heterobicyclic compound . It is also known as 7-hydroxy-2-chromanone . The CAS Number of 7-Hydroxychroman-2-one is 5631-67-4 .
Synthesis Analysis
The synthesis of 7-Hydroxychroman-2-one involves the use of potassium carbonate in acetonitrile for 12 hours under reflux . In one experiment, 7-hydroxydihydrocoumarin (5.0 mmol), K2CO3 (0.15 g), and acetonitrile 25mL were mixed, and benzyl bromide was added with stirring and refluxed for 12 hours . After completion of the reaction, the mixture was cooled, suction filtered, and the filtrate was evaporated under reduced pressure to remove the solvent .
Molecular Structure Analysis
The molecular formula of 7-Hydroxychroman-2-one is C9H8O3 . The average mass is 162.142 Da and the monoisotopic mass is 162.031693 Da .
Chemical Reactions Analysis
In the presence of potassium carbonate and acetonitrile, 7-Hydroxychroman-2-one can undergo a reaction with benzyl bromide under reflux conditions . This reaction has been used in the synthesis of 7-(benzyloxy)dihydrocoumarin .
Physical And Chemical Properties Analysis
7-Hydroxychroman-2-one has a density of 1.4±0.1 g/cm3 . Its boiling point is 345.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 148.1±21.4 °C . The index of refraction is 1.640 .
Scientific Research Applications
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Medicinal Chemistry
- 7-Hydroxychroman-2-one is an important and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
- It exhibits significant variations in biological activities .
- Natural and synthetic chromanone analogs show various biological activities such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
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Antiparasitic Activity
- Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
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Synthesis Methods
- The synthesis of novel derivatives of homoisoflavonoids as potentially interesting medicinally important heterocycles in an efficient catalytic two-step route is introduced .
- In the first step, 7-aminoalkoxychromane-4-ones are synthesized via reaction between 7-hydroxychroman-4-one and aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst .
- In the next step, obtained 7-aminoalkoxychromane-4-ones are reacted with a wide range of arylaldehydes in the presence of hydrochloric acid as Brønsted acid catalyst to obtain homoisoflavonoids .
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Biological Activities
- A series of 7-hydroxy-4-oxo-4H-chromene- (3a-h) and 7-hydroxychroman-2-carboxylic acid N-alkyl amides (4a-g) were synthesized and their antioxidant activities were evaluated .
- While compounds 3a-h were less active, compounds 4a-g exhibited more potent inhibition of lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
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Pharmacological Activities
- Chromanone or Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
- Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
- Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
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Antiparasitic Activity
- Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
-
Pharmacological Activities
- Chromanone or Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
- Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
- Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
-
Antiparasitic Activity
- Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-3,4-dihydrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOQPUQUEBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305240 | |
Record name | 7-HYDROXYCHROMANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxychroman-2-one | |
CAS RN |
5631-67-4 | |
Record name | 5631-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-HYDROXYCHROMANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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